1-Pyrenemethylamine hydrochloride

Catalog No.
S642605
CAS No.
93324-65-3
M.F
C17H14ClN
M. Wt
267.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrenemethylamine hydrochloride

CAS Number

93324-65-3

Product Name

1-Pyrenemethylamine hydrochloride

IUPAC Name

pyren-1-ylmethanamine;hydrochloride

Molecular Formula

C17H14ClN

Molecular Weight

267.8 g/mol

InChI

InChI=1S/C17H13N.ClH/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12;/h1-9H,10,18H2;1H

InChI Key

RGNMXKKNDSHTFD-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN.Cl

Synonyms

1-pyrenemethylamine, 1-pyrenemethylamine hydrochloride

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN.Cl
  • Functionalization of Single-Walled Carbon Nanotubes (SWNTs): 1-PyNH2•HCl can be used for the non-covalent functionalization of SWNTs. The positively charged amine group (due to the hydrochloride salt) interacts strongly with the negatively charged phosphate backbone of DNA, enabling the attachment of SWNTs to DNA molecules for applications in gene delivery or biosensing [1].

Source

Sigma-Aldrich:

  • Drug Delivery Systems: The combination of the pyrene group and the amine group in 1-PyNH2•HCl makes it useful in designing pH-sensitive drug carriers. For instance, pyrenyl hyaluronan (Py-HA) can be synthesized using 1-PyNH2•HCl. Py-HA is a pyrene-based polymer that exhibits pH-dependent behavior, potentially allowing for the controlled release of drugs in response to changes in acidity [2].

Source

Sigma-Aldrich:

Ligand Synthesis

Another area of scientific research application for 1-PyNH2•HCl involves the synthesis of Schiff base ligands. Schiff bases are a class of organic compounds with a carbon-nitrogen double bond (C=N) and are known for their ability to bind to metal ions. 1-PyNH2•HCl can be used as a starting material for the synthesis of complex Schiff base ligands containing the pyrene moiety, which can be employed in various areas of catalysis or coordination chemistry [1].

Source

Sigma-Aldrich:

1-Pyrenemethylamine hydrochloride is a synthetic compound characterized by the presence of a pyrene group, a polycyclic aromatic hydrocarbon, linked to a methylamine moiety through a methylene bridge. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments due to the presence of the positively charged ammonium ion. Its chemical formula is C17H14ClN, and it is often utilized in biochemical applications due to its unique structural properties that allow for interactions with various biomolecules .

1-PMH's mechanism of action relies on its ability to form covalent bonds with carbonyl groups in biomolecules. This labeling process doesn't significantly alter the biomolecule's structure or function, allowing researchers to study them in their native state []. The pyrene group then emits fluorescence upon excitation with light, enabling the detection and quantification of the labeled biomolecule.

The biological activity of 1-pyrenemethylamine hydrochloride primarily stems from its fluorescence properties. It acts as a fluorescent probe, enabling researchers to label and visualize biomolecules in biological systems. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for various biochemical assays. Additionally, it exhibits potential cytotoxic effects upon prolonged exposure, necessitating careful handling .

The synthesis of 1-pyrenemethylamine hydrochloride can be achieved through several methods:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of pyrene derivatives with methylamine in an appropriate solvent under controlled conditions.
  • Extraction from Aqueous Solutions: The compound can be isolated by dissolving it in basic water followed by extraction with diethyl ether to obtain the free base form, which can then be converted to the hydrochloride salt .
  • Reflux Reactions: In some synthetic routes, refluxing pyrene derivatives with thionyl chloride in benzene facilitates the formation of the desired product .

1-Pyrenemethylamine hydrochloride finds applications across various fields:

  • Fluorescent Probes: Used extensively in biochemistry for labeling biomolecules due to its inherent fluorescence.
  • Schiff Base Ligands: Acts as a precursor for synthesizing complex ligands used in catalysis and coordination chemistry.
  • Nanotechnology: Employed in functionalizing carbon nanotubes and other nanomaterials due to its ability to interact with negatively charged surfaces like DNA.

Studies on the interactions of 1-pyrenemethylamine hydrochloride reveal its capacity to form non-covalent interactions with single-walled carbon nanotubes and other nanostructures. This property is particularly useful in enhancing the stability and functionality of nanomaterials in biological applications. Furthermore, its ability to covalently bond with biomolecules allows for detailed studies on protein dynamics and interactions using fluorescence spectroscopy .

Several compounds share structural or functional similarities with 1-pyrenemethylamine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-AminopyreneContains an amino group on pyrenePrimarily used as a fluorescent dye
Pyrene-1-carboxaldehydeAldehyde functional group on pyreneUseful for Schiff base formation
1-Pyrenecarboxylic acidCarboxylic acid group on pyreneStronger interaction with metal ions
N-(Pyren-1-yl)acetamideAcetamide derivative of pyreneEnhanced solubility and biological activity

The unique aspect of 1-pyrenemethylamine hydrochloride lies in its combination of hydrophobic and hydrophilic properties, allowing it to function effectively as both a fluorescent probe and a ligand precursor while maintaining significant solubility in aqueous environments .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types